molecular formula C20H26N2O B6355687 3-(4-(tert-Butyl)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one CAS No. 1023521-45-0

3-(4-(tert-Butyl)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one

Cat. No. B6355687
CAS RN: 1023521-45-0
M. Wt: 310.4 g/mol
InChI Key: QBGYGIIKCBMXHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(tert-Butyl)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one, or 3-(4-(t-BOC)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one, is a synthetic compound with a wide range of applications in scientific research. It is a member of the cinnolin family, which includes compounds that are used in the synthesis of organic compounds. 3-(4-(t-BOC)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one has been used in the synthesis of various organic compounds, as well as in the study of the mechanism of action of certain drugs.

Scientific Research Applications

3-(4-(t-BOC)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as amino acids, peptides, and nucleosides. It has also been used in the study of the mechanism of action of certain drugs, such as antibiotics and antifungal agents. Additionally, it has been used in the study of the synthesis of polycyclic aromatic hydrocarbons, which are compounds that are found in various natural products.

Mechanism of Action

The mechanism of action of 3-(4-(t-BOC)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one is not fully understood. However, it is believed that the compound acts as an intermediate in the formation of various organic compounds, such as amino acids, peptides, and nucleosides. Additionally, it is believed that the compound can act as a catalyst in the synthesis of polycyclic aromatic hydrocarbons, which are compounds that are found in various natural products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-(t-BOC)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one are not fully understood. However, it is known that the compound can act as an intermediate in the formation of various organic compounds, such as amino acids, peptides, and nucleosides. Additionally, it is believed that the compound can act as a catalyst in the synthesis of polycyclic aromatic hydrocarbons, which are compounds that are found in various natural products.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-(t-BOC)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one in laboratory experiments include its high reactivity and its ability to act as an intermediate in the formation of various organic compounds. Additionally, the compound is relatively inexpensive and easy to obtain. However, there are some limitations to using the compound in laboratory experiments. For example, the compound is sensitive to light and heat, and it can be difficult to store and handle. Additionally, the compound has a limited shelf life and can degrade over time.

Future Directions

The future directions for 3-(4-(t-BOC)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one are numerous. One potential future direction is to explore the compound’s potential applications in the field of drug development. Additionally, the compound could be used in the study of the synthesis of polycyclic aromatic hydrocarbons, which are compounds that are found in various natural products. Additionally, the compound could be used to explore the mechanism of action of certain drugs, such as antibiotics and antifungal agents. Finally, the compound could be used to develop new synthetic methods for the synthesis of organic compounds.

Synthesis Methods

3-(4-(t-BOC)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one is synthesized through a two-step process. The first step involves the synthesis of the starting material, a tert-butyloxycarbonyl (t-BOC) protected phenyl cinnolin-5-one. This is achieved by reacting a tert-butyloxycarbonyl (t-BOC) protected phenyl cinnolin-5-one with a base, such as sodium hydroxide, in an organic solvent. The second step involves the deprotection of the t-BOC group, which is achieved by reacting the protected phenyl cinnolin-5-one with a strong acid, such as hydrochloric acid.

properties

IUPAC Name

3-(4-tert-butylphenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-19(2,3)14-8-6-13(7-9-14)16-10-15-17(22-21-16)11-20(4,5)12-18(15)23/h6-9,22H,10-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGYGIIKCBMXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CC(=NN2)C3=CC=C(C=C3)C(C)(C)C)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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